molecular formula C9H11N B3425600 Cinnamylamine CAS No. 4360-51-4

Cinnamylamine

Cat. No.: B3425600
CAS No.: 4360-51-4
M. Wt: 133.19 g/mol
InChI Key: RDAFNSMYPSHCBK-QPJJXVBHSA-N
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Description

Cinnamylamine is an aromatic compound derived from L-phenylalanine. It is used in the synthesis of biologically active molecules, including drugs and energetic materials. This compound is valuable for its antibacterial, antiviral, anticancer, and other pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamylamine can be synthesized through various methods. One common approach involves the conversion of cinnamaldehyde to this compound using ω-aminotransferase from Chromobacterium violaceum. This enzyme has high activity in converting cinnamaldehyde to this compound . Another method involves the biocatalytic synthesis using carboxylic acid reductase from Neurospora crassa and ω-transaminase from Ochrobactrum anthropi .

Industrial Production Methods

In industrial settings, this compound is often produced using engineered Escherichia coli strains. These strains are metabolically engineered to optimize the production of this compound from cinnamic acid. The process involves the use of carboxylic acid reductase and phosphopantetheinyl transferase to convert cinnamic acid to cinnamaldehyde, followed by the conversion to this compound using ω-aminotransferase .

Chemical Reactions Analysis

Types of Reactions

Cinnamylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative Mizoroki–Heck reaction, which involves the coupling of this compound with aryl boronic acids under mild conditions .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various substituted cinnamylamines and cinnamyl alcohols. For example, the oxidative Mizoroki–Heck reaction yields unsymmetrical 3,3-diarylallylamine derivatives .

Scientific Research Applications

Cinnamylamine has extensive applications in scientific research:

Mechanism of Action

The mechanism of action of cinnamylamine involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for transaminase enzymes, facilitating the conversion of cinnamaldehyde to this compound. This reaction is crucial for the biosynthesis of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamylamine is unique due to its aromatic structure and its ability to serve as a versatile precursor for various bioactive compounds. Its synthesis through biocatalytic methods also offers environmental and safety advantages over traditional chemical methods .

Properties

IUPAC Name

(E)-3-phenylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAFNSMYPSHCBK-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4335-60-8, 4360-51-4
Record name Cinnamylamine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMYLAMINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-cinnamyl phthalimide (3 mmol) was mixed with 65% hydrazine hydrate (6 mmol, 2 equiv) and MeOH (10 mL), and the mixture was heated at 70° C. for 2 h. After the solvent was removed by a rotary evaporator, the solid residue was treated with 1 N NaOH (30 mL), and the resulting mixture was extracted with EtOAc (4×50 mL) and dried. Evaporation of the solvent under reduced pressure afforded the crude product, which was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM) to give cinnamyl amine. Compound 117 (white solid) was obtained at 30% yield, and compound 119 (off-white solid) was obtained at 80% yield. Identity was confirmed by 1H NMR (400 MHz, CD3OD).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
30%

Synthesis routes and methods II

Procedure details

Aminomethyl styrene resin was prepared from chloromethyl styrene resin (Polumer Laboratories, PL-CMS Resin, 1.0 meq/g) using the procedure of Weinshenker. Weinshenker, N. M.; Shen, C. M.; Wong, J. Y., Organic Synthesis, vol. 56, pp. 95-99. The aminomethyl resin was coupled with N-(Fmoc)glycine using a procedure similar to that described in Example 7. The Fmoc group was removed using a procedure similar to that described in Example 8. This sequence was repeated three times to give the title compound, which has three glycine residues attached to the polystyrene resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aminomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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